molecular formula C8H6ClFN2O B12851677 2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole

2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole

Cat. No.: B12851677
M. Wt: 200.60 g/mol
InChI Key: AINRQDAABZWABX-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole (CAS 1388053-47-1) is a fluorinated benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. This high-purity chemical serves as a versatile synthetic intermediate and privileged scaffold for developing novel therapeutic agents, particularly in the fields of infectious diseases and oncology . Benzimidazole derivatives are recognized for their profound biological activity, functioning as structural isosteres of naturally occurring nucleotides, which allows them to interact effectively with biopolymers in living systems . The specific substitution pattern on this compound—chloro and fluoro groups at the 2- and 5- positions, coupled with a methoxy group at the 6-position—is strategically designed to optimize its pharmacological potential. Structure-activity relationship (SAR) studies indicate that substitutions at the N-1, C-2, and C-5/6 positions of the benzimidazole core are critical for enhancing binding affinity and biological activity . This compound is a valuable building block for synthesizing novel molecules aimed at addressing multidrug-resistant pathogens and various cancer cell lines. Research into similar 6-fluoro-benzimidazole derivatives has demonstrated potent antibacterial activity against challenging gastrointestinal pathogens, including Escherichia coli O157:H7, with minimum inhibitory concentrations (MIC) as low as 0.49–0.98 µg/mL . Furthermore, benzimidazole-based compounds have shown promising anticancer activity against diverse cancer cell lines, with mechanisms of action including DNA interaction and inhibition of critical enzymes like dihydrofolate reductase (DHFR) . Applications: • Antimicrobial research • Anticancer agent development • Medicinal chemistry synthesis • Structure-activity relationship (SAR) studies • Enzyme inhibition assays Please Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. All communications and transactions are subject to our Terms and Conditions.

Properties

Molecular Formula

C8H6ClFN2O

Molecular Weight

200.60 g/mol

IUPAC Name

2-chloro-6-fluoro-5-methoxy-1H-benzimidazole

InChI

InChI=1S/C8H6ClFN2O/c1-13-7-3-6-5(2-4(7)10)11-8(9)12-6/h2-3H,1H3,(H,11,12)

InChI Key

AINRQDAABZWABX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(N2)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with substituted benzaldehydes. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction conditions are optimized to achieve high yield and efficiency.

Industrial Production Methods

Industrial production of 2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole may involve similar synthetic routes but on a larger scale. The process is designed to ensure consistency, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl groups, while substitution reactions can produce a variety of substituted benzimidazoles.

Scientific Research Applications

2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its therapeutic effects. For example, benzimidazole derivatives are known to interfere with the microtubule formation in cancer cells, thereby inhibiting their growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares 2-chloro-5-fluoro-6-methoxy-1H-benzimidazole with structurally analogous benzimidazole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference IDs
2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole Cl (C2), F (C5), OMe (C6) C₈H₅ClFN₂O 213.59 Potential kinase inhibition; enhanced solubility due to OMe
2-Chloro-5-methoxy-1H-benzimidazole Cl (C2), OMe (C5) C₈H₇ClN₂O 182.61 Antifungal activity; lower polarity vs. fluoro analogs
6-Chloro-5-fluoro-1H-benzimidazole-2-carboxaldehyde Cl (C6), F (C5), CHO (C2) C₈H₄ClFN₂O 198.58 Aldehyde group enables Schiff base formation; intermediate in drug synthesis
2-(4-Chlorophenyl)-5-methyl-1H-benzimidazole Cl-Ph (C2), Me (C5) C₁₄H₁₁ClN₂ 242.70 Antiparasitic activity; bulky aryl group reduces solubility
5-Chloro-2-(thiophen-2-yl)-1H-benzimidazole Cl (C5), thiophene (C2) C₁₁H₇ClN₂S 234.71 Sulfur-containing analog; improved metabolic stability

Research Findings

Electronic Effects: The methoxy group at C6 in the target compound increases electron density, enhancing solubility in polar solvents compared to non-methoxy analogs like 2-chloro-5-fluoro-1H-benzimidazole (solubility: ~2.5 mg/mL in DMSO vs. ~1.8 mg/mL) . Fluorine at C5 improves metabolic stability by reducing cytochrome P450-mediated oxidation, a feature shared with 6-chloro-5-fluoro-1H-benzimidazole-2-carboxaldehyde .

Biological Activity :

  • 2-Chloro-5-methoxy-1H-benzimidazole () exhibits antifungal activity against Candida albicans (MIC: 8 µg/mL), but the absence of fluorine reduces its pharmacokinetic stability compared to the target compound .
  • Thiophene-substituted analogs () show enhanced antiproliferative activity in cancer cell lines (IC₅₀: 12–18 µM) due to sulfur’s electronegativity and π-π stacking interactions .

Synthetic Accessibility :

  • The target compound’s synthesis may parallel routes for 6-chloro-5-fluoro-2-styryl-1H-benzimidazole derivatives (), where condensation of aldehydes with benzimidazole precursors under basic conditions yields substituted analogs .
  • Carboxaldehyde derivatives () are critical intermediates for synthesizing Schiff bases or hydrazones, enabling further functionalization .

Notes

Synthetic Challenges :

  • Introducing methoxy and fluoro groups simultaneously requires regioselective halogenation and protection-deprotection strategies to avoid side reactions .
  • Crystal structure data (e.g., ) highlight intermolecular hydrogen bonding (N–H···O/Cl) and π-stacking, critical for solid-state stability .

Handling and Stability :

  • Halogenated benzimidazoles are light-sensitive; storage under inert gas (N₂/Ar) is recommended.
  • Methoxy groups may undergo demethylation under strongly acidic conditions, necessitating pH-controlled environments .

Comparative studies with 2-(4-chlorophenyl)-5-methyl-1H-benzimidazole () suggest scaffold tunability for target specificity .

Regulatory and Safety Considerations :

  • Fluorinated benzimidazoles may exhibit hepatotoxicity; preliminary in vitro assays (e.g., HepG2 cell viability) are advised before in vivo studies .

Biological Activity

2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole is a derivative of the benzimidazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of 2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole can be represented as follows:

C8H7ClFN2O\text{C}_8\text{H}_7\text{ClF}\text{N}_2\text{O}

This compound features a benzimidazole core with specific halogen and methoxy substitutions that influence its biological activity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzimidazole derivatives, including 2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole.

Table 1: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus4
Streptococcus faecalis8
Methicillin-resistant S. aureus4
Candida albicans64
Aspergillus niger64

The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity, particularly against resistant strains.

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented, with several studies highlighting their effectiveness against various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MDA-MB-231 (breast cancer)16.38
HeLa (cervical cancer)29.39
A549 (lung cancer)21.93

The compound's mechanism of action involves inducing apoptosis through mitochondrial pathways, disrupting cellular respiration, and promoting the release of pro-apoptotic factors such as cytochrome c into the cytosol, leading to caspase activation and cell death .

Structure-Activity Relationship (SAR)

The biological activity of 2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole can be attributed to its structural features. The presence of halogen atoms and methoxy groups enhances lipophilicity, which is crucial for membrane permeability and interaction with biological targets.

Key Findings on SAR:

  • Halogen Substitution : Chlorine and fluorine enhance antimicrobial potency.
  • Methoxy Group : Contributes to increased lipophilicity and improved anticancer activity.
  • Positioning : Substituents at specific positions on the benzimidazole ring significantly affect bioactivity.

Case Studies

  • Anticancer Efficacy : A study demonstrated that derivatives with longer alkyl chains at position N-1 exhibited enhanced anticancer effects due to improved membrane permeability and interaction with cellular targets .
  • Antimicrobial Spectrum : Another investigation revealed that compounds similar to 2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole showed broad-spectrum antimicrobial activity against various pathogens, indicating potential for therapeutic applications in infectious diseases .

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